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Cat. No.: B607069 Get Quote

Disclaimer: This document provides a detailed analysis of the target binding affinity and

selectivity of the PI3K/mTOR inhibitor, VS-5584. Desmethyl-VS-5584 is a dimethyl analog of

VS-5584 and is anticipated to exhibit a similar target profile.[1][2][3][4] However, specific

quantitative binding affinity and selectivity data for Desmethyl-VS-5584 are not readily

available in the public domain. The information presented herein is based on the well-

characterized parent compound, VS-5584.

Introduction
Desmethyl-VS-5584 is a small molecule inhibitor targeting the Phosphoinositide 3-kinase

(PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][4] As a dimethyl

analog of the potent and selective dual PI3K/mTOR inhibitor VS-5584, it belongs to a class of

compounds with significant therapeutic potential in oncology.[1][2][3] The PI3K/AKT/mTOR

pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its

dysregulation is a hallmark of many human cancers.[5][6] Dual inhibition of both PI3K and

mTOR is a promising strategy to overcome the feedback activation loops that can limit the

efficacy of single-target inhibitors.[7] This technical guide summarizes the target binding affinity

and selectivity of the parent compound, VS-5584, providing a strong inferential basis for the

expected activity of Desmethyl-VS-5584.

Target Binding Affinity and Selectivity of VS-5584
VS-5584 is a highly potent inhibitor of all Class I PI3K isoforms and mTOR kinase.[5][6] Its

inhibitory activity is summarized in the tables below.
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Table 1: In Vitro Inhibitory Activity of VS-5584 against
PI3K and mTOR

Target IC50 (nM)

PI3Kα 16[5][6]

PI3Kβ 68[5][6]

PI3Kγ 25[5][6]

PI3Kδ 42[5][6]

mTOR 37[5][6]

Table 2: Kinase Selectivity Profile of VS-5584
VS-5584 has been profiled against large kinase panels and has demonstrated high selectivity

for the PI3K/mTOR family.

Kinase Panel Number of Kinases Tested Observations

Ambit Kinase Panel >400

No significant activity on over

400 lipid and protein kinases.

[5][6]

Radiometric Kinase Assay 320

No kinase showed an IC50 <

300 nM except for the PIKK

family.[5]

Outside of the PI3K family and mTOR, only minimal binding to NEK2 and BTK was observed in

broad panel screenings.[5]

PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in this critical signaling

cascade and the points of inhibition by VS-5584.
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Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by VS-5584.
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Experimental Protocols
The binding affinity and selectivity of VS-5584 were likely determined using a combination of in

vitro biochemical assays and cell-based assays.

In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of

purified enzymes.

Methodology (Radiometric Assay Example):

Recombinant human PI3K isoforms and mTOR kinase are incubated with the test

compound (e.g., VS-5584) at varying concentrations.

The kinase reaction is initiated by the addition of a lipid substrate (for PI3K) or protein

substrate (for mTOR) and [γ-³²P]ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the phosphorylated substrate is separated from the

unincorporated [γ-³²P]ATP.

The amount of incorporated radioactivity, corresponding to kinase activity, is measured

using a scintillation counter.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the compound concentration.

Cellular Assays for Target Engagement and Pathway
Modulation

Objective: To confirm that the compound inhibits the target kinase and its downstream

signaling pathway within a cellular context.

Methodology (Western Blotting):
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Cancer cell lines with a constitutively active PI3K/mTOR pathway (e.g., PTEN-null cell

lines) are treated with the test compound at various concentrations for a specified

duration.[5]

Following treatment, cells are lysed to extract total proteins.

Protein concentrations are determined to ensure equal loading.

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

The membrane is incubated with primary antibodies specific for phosphorylated (activated)

and total forms of key downstream effectors of PI3K and mTOR, such as Akt (p-Akt

Ser473 and p-Akt Thr308) and S6 ribosomal protein (p-S6).[5]

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP).

The signal is detected using a chemiluminescent substrate, and the band intensities are

quantified to determine the extent of pathway inhibition.

Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for characterizing the binding affinity and

selectivity of a kinase inhibitor like VS-5584.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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